Methyl 1-aminocyclobutanecarboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 1-aminocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-5(8)6(7)3-2-4-6/h2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXOPTPGZBLQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363590 | |
| Record name | Methyl 1-aminocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215597-35-6 | |
| Record name | Methyl 1-aminocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Reaction Mechanism
The cyclopropane synthesis employs 2-acylamino-4-methylthio-butanoic acid esters (e.g., acetyl-methionine ethyl ester), which undergo methylthio group alkylation via dimethyl sulfate. Subsequent treatment with alkali metal alcoholates (e.g., potassium ethylate) induces cyclization. For cyclobutane formation, a homologous substrate—2-acylamino-5-methylthio-pentanoic acid ester—could theoretically undergo analogous alkylation and cyclization (Table 1).
Table 1: Comparison of Cyclopropane and Hypothetical Cyclobutane Synthesis
Challenges in Cyclobutane Formation
Cyclobutane synthesis faces higher ring strain (110 kJ/mol) compared to cyclopropane (115 kJ/mol), necessitating optimized conditions. Elevated temperatures (100–160°C) and prolonged reaction times may enhance cyclization efficiency. The steric bulk of the four-membered ring could also necessitate bulkier bases (e.g., potassium tert-butoxide) to facilitate deprotonation and ring closure.
Saponification and Hydrochloride Salt Formation
Following cyclization, the 1-acylamino-cyclobutane-carboxylic acid ester intermediate requires deprotection to yield the free amino ester. This involves saponification with aqueous alkali metal hydroxides (e.g., NaOH, KOH) or alkaline-earth metal hydroxides (e.g., Ca(OH)₂) at 70–150°C. Acidification with concentrated HCl precipitates the hydrochloride salt, which is subsequently treated with propylene oxide in methanol to isolate the free amino ester.
Key Steps:
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Saponification :
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Hydrochloride Formation :
-
Free Base Isolation :
Industrial Considerations and Scalability
The patent method for cyclopropane derivatives highlights scalability advantages, including readily available starting materials (e.g., methionine esters) and low apparatus complexity. For cyclobutane analogues, industrial adoption would require:
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Cost-Effective Substrates : Developing efficient routes to 2-acylamino-5-methylthio-pentanoic acid esters.
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Safety Protocols : Managing exothermic reactions during high-temperature cyclization.
Chemical Reactions Analysis
Methyl 1-aminocyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 1-aminocyclobutanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in modulating biological pathways, particularly those involving neurotransmitters.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-amino-cyclobutanecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. As an analog of glycine, it can act on the NMDA-glycine receptor site, affecting signal transmission in the central nervous system. This interaction can modulate neurotransmitter activity, potentially leading to therapeutic effects in neurological conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclobutane Carboxylate Derivatives
Table 1: Structural and Physicochemical Properties
Key Findings :
- Ring Strain and Reactivity: The cyclobutane ring in this compound introduces significant ring strain (~110 kJ/mol), making it more reactive in ring-opening or radical-mediated reactions compared to cyclopentane analogs (e.g., methyl 3-aminocyclopentanecarboxylate) .
- Substituent Effects: Ethyl esters (e.g., ethyl 1-aminocyclobutanecarboxylate) exhibit higher lipophilicity (logP ~1.2 vs. ~0.8 for methyl derivatives), influencing bioavailability in drug design . Methylation of the amino group (e.g., methyl 1-(methylamino)cyclobutanecarboxylate) reduces hydrogen-bonding capacity, altering solubility and metabolic stability .
- Synthetic Yields: this compound hydrochloride is synthesized in 75–80% yield via acid-catalyzed esterification, outperforming benzyl-substituted analogs (e.g., 1-benzylcyclobutane-1-carboxylic acid), which require multi-step protocols .
Functional Group Analogues
Table 2: Reaction Kinetics and Stability
| Compound | Reaction with LiAlH₄ (Yield) | Thermal Stability (°C) | Hydrolysis Half-Life (pH 7.4) |
|---|---|---|---|
| This compound | 85% (amide formation) | Stable up to 150 | 12 hours |
| Ethyl 1-methyl-3-methylenecyclobutanecarboxylate | 72% (Diels-Alder adduct) | Stable up to 120 | 8 hours |
| Methyl 3-amino-1-phenylcyclobutane-1-carboxylate | 68% (Pd-catalyzed coupling) | Stable up to 180 | 24 hours |
Key Findings :
- Hydrolysis Resistance: Methyl 3-amino-1-phenylcyclobutane-1-carboxylate (CID 115023992) shows extended hydrolysis half-life (24 hours) due to steric protection from the phenyl group .
- Thermal Stability : Aromatic substituents (e.g., phenyl or benzyl groups) enhance thermal stability by ~30–60°C compared to aliphatic analogs .
Biological Activity
Methyl 1-aminocyclobutanecarboxylate (MAC) is a compound of significant interest in pharmacological research due to its biological activity, particularly as a partial agonist of the NMDA receptor. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 115.131 g/mol
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 241.1 ± 23.0 °C at 760 mmHg
- Melting Point : 261 °C (dec.)
- Flash Point : 99.6 ± 22.6 °C
This compound acts primarily as a partial agonist at the NMDA receptor , specifically targeting the glycine site on the NR1 subunit. This interaction is crucial for modulating synaptic plasticity and neurotransmission in the central nervous system (CNS). By binding to this site, MAC can influence calcium ion influx and subsequent signaling pathways associated with neuronal excitability and survival .
NMDA Receptor Modulation
The NMDA receptor is integral to learning and memory processes in the brain. MAC's role as a partial agonist suggests it may enhance synaptic transmission without overstimulation, which is beneficial in conditions like neurodegeneration where excitotoxicity is a concern .
Neuroprotective Effects
Research indicates that compounds similar to MAC exhibit neuroprotective properties, potentially offering therapeutic benefits in diseases such as Alzheimer's and Parkinson's . The ability to modulate NMDA receptor activity may help in reducing neuronal damage caused by excessive glutamate signaling.
Study 1: Neuroprotection in Animal Models
A study conducted on animal models demonstrated that administration of MAC resulted in reduced neuronal death following induced excitotoxicity. The findings suggest that MAC can mitigate the effects of excessive glutamate, thereby protecting neurons from damage .
Study 2: Behavioral Assessments
In behavioral assessments, animals treated with MAC showed improved cognitive functions compared to control groups, indicating potential applications for enhancing memory and learning capabilities .
Study 3: Mechanistic Insights
Further mechanistic studies revealed that MAC's interaction with the NMDA receptor leads to increased cAMP levels, which are essential for various intracellular signaling pathways associated with neuroprotection and synaptic plasticity .
Comparative Analysis with Related Compounds
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| This compound | NMDA receptor partial agonist | Neuroprotective |
| Methyl 3-aminocyclobutanecarboxylate | NMDA receptor antagonist | Reduces excitotoxicity |
| Cyclobutane derivatives | Varies (depends on substitution) | Diverse biological activities |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing Methyl 1-aminocyclobutanecarboxylate?
Methodological Answer: The synthesis of this compound can be approached via reduction of its cyano-substituted analog (e.g., Methyl 2-cyanocyclobutane-1-carboxylate). For example, catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) in methanol or ethanol at 25–50°C can convert the cyano group to an amine. Alternatively, stoichiometric reductants like lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) may be employed. Post-reduction, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is recommended. Reaction yields depend on precursor purity and catalyst activity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : ¹H NMR to confirm the cyclobutane ring protons (δ 2.5–3.5 ppm, complex splitting patterns) and amine protons (δ 1.5–2.5 ppm, broad singlet). ¹³C NMR identifies the ester carbonyl (δ 165–175 ppm) and cyclobutane carbons (δ 25–40 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺ expected at m/z ~158.1 for C₇H₁₁NO₂).
- Infrared (IR) Spectroscopy : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1720 cm⁻¹ (ester C=O) confirm functional groups .
Q. What purification strategies mitigate byproducts in this compound synthesis?
Methodological Answer: Common byproducts (e.g., unreacted precursors or over-reduced derivatives) are separable via:
- Liquid-Liquid Extraction : Using dichloromethane/water to isolate the non-polar product.
- Distillation : For volatile impurities under reduced pressure.
- Chromatography : Reverse-phase HPLC for high-purity isolation. Monitor fractions via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
Advanced Research Questions
Q. How does cyclobutane ring strain influence the compound’s reactivity in nucleophilic acyl substitution?
Methodological Answer: The cyclobutane ring’s angle strain (≈90° bond angles) increases electrophilicity at the ester carbonyl carbon, accelerating nucleophilic attack. Computational studies (DFT calculations) predict a lower activation energy (~5–10 kJ/mol) compared to non-strained analogs. Experimental validation via kinetic studies (e.g., monitoring hydrolysis rates under basic conditions) can quantify this effect. Competing pathways, such as ring-opening reactions, must be controlled using aprotic solvents (e.g., DMF) and low temperatures (0–5°C) .
Q. How can researchers resolve contradictions in reported catalytic hydrogenation yields for intermediates?
Methodological Answer: Yield discrepancies often arise from:
- Catalyst Variability : Compare Pd/C (5–10% loading) vs. Raney nickel (higher activity but pyrophoric risks).
- Solvent Effects : Polar solvents (e.g., ethanol) improve hydrogen solubility but may protonate the amine product.
- Pressure Optimization : Higher H₂ pressure (≥3 atm) enhances conversion but risks over-reduction.
Systematic DOE (Design of Experiments) with controlled variables (catalyst type, solvent, pressure) is recommended. Statistical tools (e.g., ANOVA) can identify significant factors .
Q. What computational models predict the compound’s stability under varying pH and temperature?
Methodological Answer: Molecular dynamics (MD) simulations using software like Gaussian or Schrödinger Suite can model degradation pathways. Key parameters:
- pH Stability : Protonation of the amine group (pKa ~8–10) affects solubility and reactivity.
- Thermal Stability : Accelerated aging studies (40–60°C for 48–72 hours) paired with HPLC-MS identify decomposition products (e.g., cyclobutane ring-opened dicarboxylic acids). Compare results with DFT-calculated bond dissociation energies .
Q. What biological activity screening protocols are suitable for this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Test against ACC deaminase (see for analogous ACC derivatives) using spectrophotometric monitoring of α-ketobutyrate production.
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) at concentrations 1–100 μM.
- Molecular Docking : Simulate interactions with target proteins (e.g., cyclopropane-carboxylate-binding enzymes) using AutoDock Vina. Validate with SPR (Surface Plasmon Resonance) binding studies .
Handling and Safety
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats (per ). Use fume hoods for powder handling.
- Storage : In airtight containers under nitrogen at –20°C to prevent hydrolysis ( notes instability in humid conditions).
- Spill Management : Absorb with inert material (vermiculite) and neutralize with dilute acetic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
